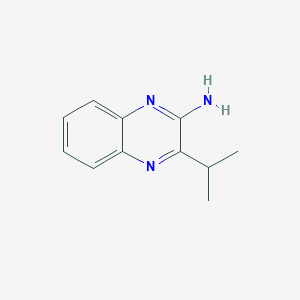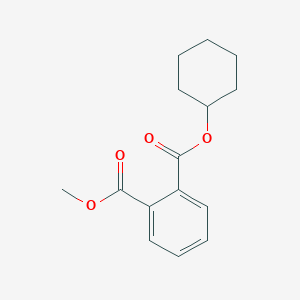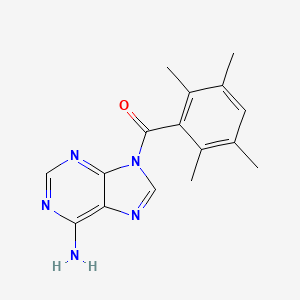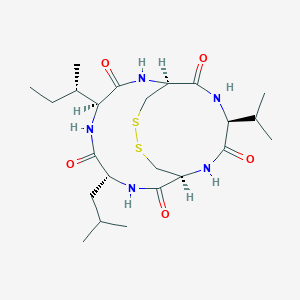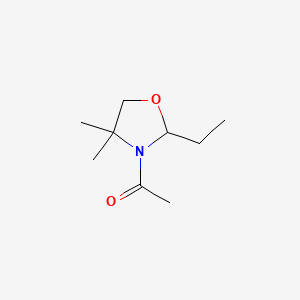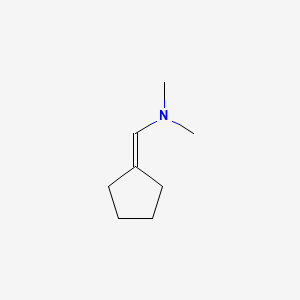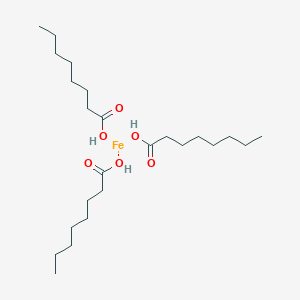
Iron octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C24H45FeO6 . It is a metal carboxylate derived from octanoic acid and iron. This compound is known for its applications in various fields, including catalysis, polymerization, and as a precursor for other iron-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron octanoate can be synthesized through the reaction of iron salts with octanoic acid. One common method involves the reaction of iron(III) chloride with sodium octanoate in an aqueous medium. The reaction can be represented as follows:
FeCl3+3C8H15COONa→Fe(C8H15COO)3+3NaCl
Industrial Production Methods: Industrial production of this compound typically involves the use of iron(III) chloride and octanoic acid in a controlled environment to ensure high purity and yield. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Iron octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: The octanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Iron oxides (e.g., Fe2O3, Fe3O4)
Reduction: Iron(II) compounds
Substitution: New iron complexes with different ligands
Scientific Research Applications
Iron octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a source of bioavailable iron.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.
Industry: It is used in the production of biodegradable polymers, coatings, and as a stabilizer in the manufacturing of plastics .
Mechanism of Action
The mechanism of action of iron octanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, it can act as a source of iron, which is essential for various enzymatic processes. The iron center in this compound can undergo redox cycling, facilitating electron transfer reactions that are crucial for its catalytic activity .
Comparison with Similar Compounds
- Iron(III) acetate
- Iron(III) chloride
- Iron(III) nitrate
Comparison: Iron octanoate is unique due to its specific ligand environment provided by the octanoate groups. This makes it more lipophilic compared to other iron(III) compounds like iron(III) acetate or iron(III) chloride. The octanoate ligands also provide steric hindrance, which can influence the reactivity and selectivity of this compound in catalytic applications .
Properties
Molecular Formula |
C24H48FeO6 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
iron;octanoic acid |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10); |
InChI Key |
GLTVVGBGNDXAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


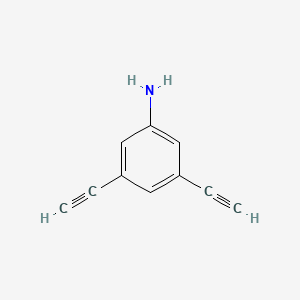
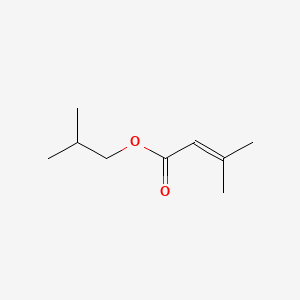
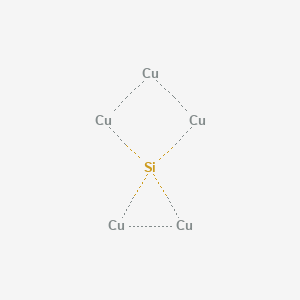

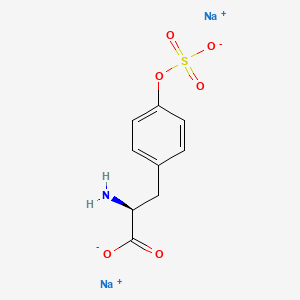
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)
